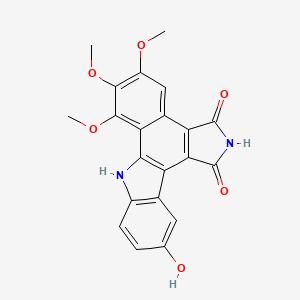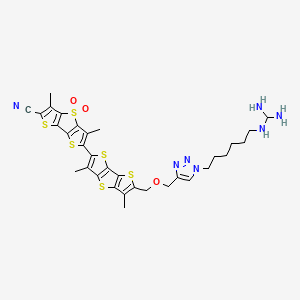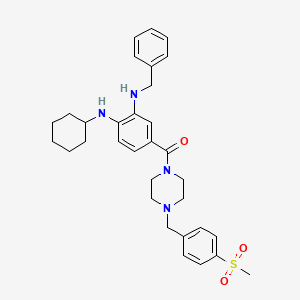
(R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taltobulin intermediate-5 is a chemical compound used as an intermediate in the synthesis of Taltobulin. Taltobulin is a potent inhibitor of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. This compound is crucial in the preparation of antibody-drug conjugates, where it serves as a cytotoxic payload .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taltobulin intermediate-5 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of specific amino acids and other organic compounds under controlled conditions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired intermediate structure.
Purification: The intermediate is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods: Industrial production of Taltobulin intermediate-5 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: Taltobulin intermediate-5 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions are various derivatives of Taltobulin intermediate-5, which are further used in the synthesis of Taltobulin .
Scientific Research Applications
Taltobulin intermediate-5 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes, particularly in disrupting microtubule dynamics.
Medicine: Investigated for its potential as a cytotoxic agent in cancer therapy, particularly in the development of antibody-drug conjugates.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
Taltobulin intermediate-5 exerts its effects by inhibiting tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division and other cellular processes. By disrupting tubulin polymerization, Taltobulin intermediate-5 causes mitotic arrest and induces apoptosis. This mechanism makes it a potent cytotoxic agent, particularly useful in cancer therapy .
Comparison with Similar Compounds
Hemiasterlin: A natural product with similar tubulin-inhibiting properties.
Vinblastine: Another tubulin inhibitor used in cancer therapy.
Paclitaxel: Promotes tubulin polymerization but also disrupts microtubule dynamics.
Uniqueness: Taltobulin intermediate-5 is unique due to its synthetic origin and specific modifications that enhance its potency and reduce its interaction with multidrug resistance proteins. This makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C11H22ClNO2 |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
ethyl (E,4R)-2,5-dimethyl-4-(methylamino)hex-2-enoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-6-14-11(13)9(4)7-10(12-5)8(2)3;/h7-8,10,12H,6H2,1-5H3;1H/b9-7+;/t10-;/m0./s1 |
InChI Key |
DOGUQADNNOKYBX-VDOXMPJBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/[C@@H](C(C)C)NC)/C.Cl |
Canonical SMILES |
CCOC(=O)C(=CC(C(C)C)NC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


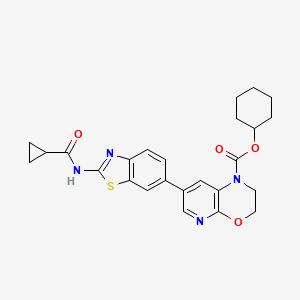
![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)


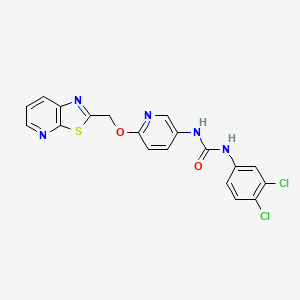
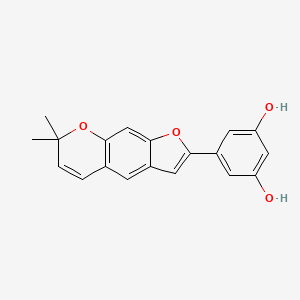

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
